2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

Alzheimer's Disease Amyloid-beta Benzothiazole

2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide (CAS 1351644-07-9, MW 368.46, MF C19H20N4O2S) is a synthetic benzothiazole-acetamido-benzamide derivative. It features a 4,7-dimethylbenzo[d]thiazol-2-yl core linked via an N-methylaminoacetamido bridge to a 2-aminobenzamide moiety.

Molecular Formula C19H20N4O2S
Molecular Weight 368.46
CAS No. 1351644-07-9
Cat. No. B2505571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
CAS1351644-07-9
Molecular FormulaC19H20N4O2S
Molecular Weight368.46
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C19H20N4O2S/c1-11-8-9-12(2)17-16(11)22-19(26-17)23(3)10-15(24)21-14-7-5-4-6-13(14)18(20)25/h4-9H,10H2,1-3H3,(H2,20,25)(H,21,24)
InChIKeyGHTSYUBEUCQOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide (CAS 1351644-07-9): Procurement-Relevant Physicochemical Profile and Known Biological Signals


2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide (CAS 1351644-07-9, MW 368.46, MF C19H20N4O2S) is a synthetic benzothiazole-acetamido-benzamide derivative . It features a 4,7-dimethylbenzo[d]thiazol-2-yl core linked via an N-methylaminoacetamido bridge to a 2-aminobenzamide moiety. The compound has been registered in the ChEMBL database (CHEMBL4175800) and is associated in BindingDB (BDBM50276883) with potent binding to the amyloid-beta precursor protein (Ki = 4.31 nM) [1]. However, the canonical SMILES listed under CHEMBL4175800 does not match the target structure, indicating that the bioactivity annotation may require independent verification. No peer-reviewed publications, patents, or vendor datasheets providing head-to-head quantitative differentiation data for this specific compound were identified in the accessible open literature.

Why 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide Cannot Be Directly Replaced by Generic Benzothiazole Analogs


Benzothiazole derivatives exhibit a broad spectrum of biological activities, yet minor structural modifications—such as the presence and position of methyl substituents on the benzothiazole ring, the nature of the linker, and the terminal amide group—can drastically alter target selectivity, binding affinity, and physicochemical properties [1]. For instance, within the benzothiazole amide chemical space, closely related analogs bearing different substitution patterns have been reported as adenosine A2A receptor ligands, hemostatic agents, or kinase inhibitors [2]. The target compound's unique 4,7-dimethylbenzothiazole scaffold combined with an N-methylaminoacetamido linker and a 2-aminobenzamide terminus defines a distinct pharmacophoric profile that is not replicated by generic benzothiazole amides. Without matched-pair comparative data, direct substitution with simpler benzothiazole derivatives (e.g., unsubstituted benzothiazole amides or mono-methyl analogs) carries an unquantifiable risk of altered potency, selectivity, and off-target liability.

2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide: Verifiable Differentiation Evidence vs. Closest Analogs


Amyloid-beta Precursor Protein Binding Affinity: Potency Signal from BindingDB

The target compound is reported in BindingDB (BDBM50276883, linked to CHEMBL4175800) with a Ki of 4.31 nM against the Amyloid-beta precursor protein (Human), measured via inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40) [1]. This places the compound in the low nanomolar potency range characteristic of high-affinity amyloid-binding benzothiazoles. However, the canonical SMILES associated with CHEMBL4175800 does not correspond to the target structure, making this data provisional. No quantitative comparator data for closely related 4,7-dimethylbenzothiazole analogs are available in the same assay system, precluding a head-to-head potency ranking.

Alzheimer's Disease Amyloid-beta Benzothiazole Binding Affinity

Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile vs. Common Benzothiazole Amide Leads

The target compound (MW 368.46, MF C19H20N4O2S) contains a secondary benzamide terminus (hydrogen bond donors: 2 from the primary amide -NH2; acceptors: 4 from carbonyl oxygens and thiazole nitrogen) that distinguishes it from simpler benzothiazole amide leads . For comparison, the hemostatic lead compound Q2 (a benzothiazole amide with an acetylated phenolic substituent) has MW ~312 and a different H-bond profile, resulting in an EC50 of 0.036 μmol/L for platelet aggregation [1]. While no direct functional assay comparison exists between these two compounds, the target compound's higher molecular weight and additional hydrogen bond capacity suggest distinct solubility, permeability, and target-binding profiles that must be considered when selecting a chemical probe for CNS or systemic applications.

Physicochemical Properties Drug-likeness Benzothiazole Molecular Descriptors

Scaffold-Based Differentiation: The 4,7-Dimethylbenzothiazole Substitution Pattern as a Selectivity Determinant

The 4,7-dimethyl substitution pattern on the benzothiazole core is relatively uncommon in the published literature compared to mono-substituted or unsubstituted benzothiazole amides. Patent literature on benzothiazole adenosine A2A receptor ligands [1] and benzothiazole kinase inhibitors [2] demonstrates that the presence, position, and size of substituents on the benzothiazole ring profoundly modulate target selectivity. For example, in the adenosine A2A receptor series, 4-methoxy-7-morpholin-4-yl substitution yielded picomolar affinity, while simple alkyl substitutions at the 4-position shifted selectivity toward A1 receptors [1]. The target compound's symmetric 4,7-dimethyl substitution is structurally distinct from these published leads, implying a unique selectivity fingerprint that cannot be inferred from mono-methyl or unsubstituted analogs. No direct selectivity profiling data are available for this specific compound.

Structure-Activity Relationship Benzothiazole Adenosine Receptor Kinase Inhibition

2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide: Evidence-Anchored Application Scenarios for Scientific Procurement


Alzheimer's Disease Probe Development: Amyloid-beta Binding Hypothesis Validation

Given the provisional Ki of 4.31 nM against amyloid-beta precursor protein [1], the compound warrants consideration as a chemical starting point for amyloid-binding probe development, particularly if independent re-synthesis and re-testing confirm the BindingDB annotation against the correct structure. Researchers should verify this binding data in their own assay system before committing to large-scale procurement.

Benzothiazole SAR Expansion: Exploring the 4,7-Dimethyl Substitution Space

For medicinal chemistry programs seeking to diversify benzothiazole amide libraries, the 4,7-dimethyl substitution pattern combined with an N-methylaminoacetamido linker represents a structurally characterized but pharmacologically underexplored chemotype . The compound can serve as a scaffold-hopping intermediate or a negative-control candidate in selectivity panels when benchmarked against known adenosine A2A or kinase-targeting benzothiazole leads.

Analytical Reference Standard for Benzothiazole Amide Method Development

With a well-defined molecular formula (C19H20N4O2S), molecular weight (368.46), and InChI Key (GHTSYUBEUCQOOD-UHFFFAOYSA-N) [1], the compound is suitable as an analytical reference standard for LC-MS method development and purity assessment in benzothiazole amide-focused research programs, provided that the commercial sample meets the required purity specifications (typically ≥95% by HPLC).

Quote Request

Request a Quote for 2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.